Hypoxanthine, 1,9-dimethyl-2-(methylthio)-
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Overview
Description
Hypoxanthine, 1,9-dimethyl-2-(methylthio)- is a derivative of hypoxanthine, a naturally occurring purine derivative. This compound is characterized by the presence of two methyl groups and a methylthio group attached to the hypoxanthine core. It has the molecular formula C8H10N4OS and a molecular weight of 210.26
Preparation Methods
The synthesis of Hypoxanthine, 1,9-dimethyl-2-(methylthio)- typically involves the methylation of hypoxanthine derivatives. One common method includes the N-methylation of various 8-(methylthio)-compounds or the S-methylation of appropriate 8-mercaptopurin-6-ones . Industrial production methods often utilize readily available raw materials and aim for high yield and efficiency. For instance, the methylation of the 7-position N and the 1-position N of guanosine followed by hydrolysis can yield hypoxanthine derivatives .
Chemical Reactions Analysis
Hypoxanthine, 1,9-dimethyl-2-(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state or to other derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include diazotization reagents, hydrogen peroxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hypoxanthine, 1,9-dimethyl-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Hypoxanthine, 1,9-dimethyl-2-(methylthio)- involves its interaction with various enzymes and molecular targets. It acts as a purine nucleoside phosphorylase inhibitor, affecting the metabolism of adenosine and the formation of nucleic acids by the salvage pathway . This compound can also undergo spontaneous deamination, leading to errors in DNA transcription and replication .
Comparison with Similar Compounds
Hypoxanthine, 1,9-dimethyl-2-(methylthio)- can be compared with other hypoxanthine derivatives, such as:
8-(methylthio)hypoxanthine: Similar in structure but differs in the position of the methylthio group.
1,3-bis(methylthio)propane: Contains two methylthio groups but differs in the core structure.
The uniqueness of Hypoxanthine, 1,9-dimethyl-2-(methylthio)- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
10154-09-3 |
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Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1,9-dimethyl-2-methylsulfanylpurin-6-one |
InChI |
InChI=1S/C8H10N4OS/c1-11-4-9-5-6(11)10-8(14-3)12(2)7(5)13/h4H,1-3H3 |
InChI Key |
SOINASXTWIKWKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)SC |
Origin of Product |
United States |
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